molecular formula C13H16N2O3 B10899298 N'-[(1E,2E)-but-2-en-1-ylidene]-3,4-dimethoxybenzohydrazide

N'-[(1E,2E)-but-2-en-1-ylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B10899298
M. Wt: 248.28 g/mol
InChI Key: LRHQTKYIHHYSBN-DLBFRJOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is an organic compound characterized by its unique structure, which includes a butenylidene group and a dimethoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzohydrazide with an appropriate butenylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE: shares similarities with other hydrazide derivatives and compounds containing butenylidene and dimethoxybenzene groups.

    N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE: is compared with compounds like benzohydrazides and butenylidene derivatives.

Uniqueness

The uniqueness of N’~1~-[(E,2E)-2-BUTENYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of butenylidene and dimethoxybenzohydrazide moieties makes it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-[(E)-[(E)-but-2-enylidene]amino]-3,4-dimethoxybenzamide

InChI

InChI=1S/C13H16N2O3/c1-4-5-8-14-15-13(16)10-6-7-11(17-2)12(9-10)18-3/h4-9H,1-3H3,(H,15,16)/b5-4+,14-8+

InChI Key

LRHQTKYIHHYSBN-DLBFRJOTSA-N

Isomeric SMILES

C/C=C/C=N/NC(=O)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC=CC=NNC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.